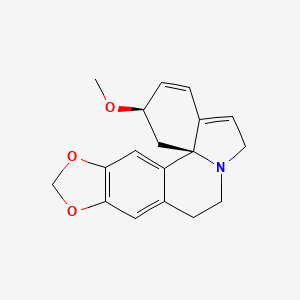
Erythraline
Übersicht
Beschreibung
Erythraline is the major spiroalkaloid from Erythrina verna, a Brazilian medicinal plant popularly known as "mulungu" . It is used to treat anxiety and has well-known biological and therapeutic properties that include anxiolytic and sedative effects .
Synthesis Analysis
The synthesis of erythrinan alkaloids, including erythraline, has been achieved using a strategy based on the Diels-Alder reaction of activated butadienes to a dioxopyrroline . The reaction proceeded in a regiospecific and stereoselective manner to give erythrinan derivatives .
Molecular Structure Analysis
Erythraline has a molecular formula of C18H19NO3 . Its structural diversity is most pronounced in the alkaloids reported from the two species Erythrina arborescens and Erythrina variegata .
Chemical Reactions Analysis
In vitro metabolism studies of erythraline were conducted using a pig cecum model and by biomimetic phase I reactions . Erythraline exhibited no metabolization by the pig microbiota, and a main putative metabolite was formed in a biomimetic model using Jacobsen catalyst .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Erythraline, along with other Erythrina alkaloids, has been evaluated for its antiviral activity against the tobacco mosaic virus . This suggests potential applications in the development of antiviral drugs or treatments.
In Vitro Metabolism Studies
Erythraline has been the subject of in vitro metabolism studies . Understanding the metabolism of Erythraline can provide insights into its pharmacokinetics and pharmacodynamics, which are crucial for drug development.
Acetylcholinesterase Inhibition
Erythraline has shown promising inhibitory potential towards the human acetylcholinesterase enzyme . This enzyme is a target for drugs used to treat diseases like Alzheimer’s and myasthenia gravis, suggesting potential applications of Erythraline in these areas.
Biosynthetic Pathway Studies
The unique spirocyclic structure of Erythrina alkaloids like Erythraline has led to efforts to reveal their biosynthetic pathway . Understanding this pathway can help in the biotechnological production of these alkaloids.
Phytoalexin and Antimicrobial Activity
Non-alkaloidal constituents of Erythrina crista-galli, from which Erythraline is isolated, have been reported to function as phytoalexins and possess antimicrobial activity . This suggests that Erythraline may also have similar properties.
Potential Therapeutic Applications
Given the anxiolytic and sedative effects of Erythrina alkaloids , Erythraline may also have potential therapeutic applications in the treatment of anxiety and sleep disorders.
Wirkmechanismus
Target of Action
Erythraline, a spiroalkaloid derived from the Erythrina genus, primarily targets the α4β2 nicotinic acetylcholine receptors (nAChRs) in the central nervous system . These receptors play a crucial role in modulating neurotransmitter release and are implicated in various neurological processes, including anxiety and pain perception.
Mode of Action
Erythraline acts as a potent antagonist of the α4β2 nAChRs . By binding to these receptors, it inhibits their activation, which in turn reduces the excitatory neurotransmitter release. This antagonistic action leads to a decrease in neuronal excitability, contributing to its anxiolytic and sedative effects.
Biochemical Pathways
The inhibition of α4β2 nAChRs by erythraline affects several downstream pathways. One significant pathway involves the reduction of calcium influx into neurons, which decreases the release of neurotransmitters such as dopamine and glutamate . This modulation of neurotransmitter release can lead to altered synaptic plasticity and reduced neuronal excitability, contributing to its therapeutic effects.
Pharmacokinetics
Erythraline’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for its bioavailability. Its metabolism primarily involves oxidative reactions, leading to the formation of metabolites such as 8-oxo-erythraline . The compound’s bioavailability is influenced by its stability and the efficiency of its absorption in the gastrointestinal tract.
Result of Action
At the molecular level, erythraline’s antagonism of α4β2 nAChRs results in decreased neuronal excitability and neurotransmitter release . This leads to a reduction in anxiety and sedation, making it effective for treating conditions like anxiety disorders and insomnia. Additionally, erythraline has shown anti-inflammatory properties by inhibiting the Toll-like receptor (TLR) signaling pathway, which reduces the production of pro-inflammatory mediators such as nitric oxide (NO) and inducible nitric oxide synthase (iNOS) .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other compounds, can influence erythraline’s efficacy and stability. For instance, the compound’s stability might be affected by the acidic environment of the stomach, potentially impacting its absorption and bioavailability . Additionally, interactions with other medications or dietary components could alter its pharmacokinetic profile, affecting its therapeutic efficacy.
: BMC Complementary Medicine and Therapies : Biological and Pharmaceutical Bulletin
Zukünftige Richtungen
The structural diversity and complexity of erythrinan alkaloids, including erythraline, have increased remarkably in recent years . The erythrinan core may provide potential leads to structures that eventually may be useful therapeutically . These data stimulate further studies involving this alkaloid, especially since it is present in phytomedicine products and there are not reported data about the metabolism of erythrina alkaloids .
Eigenschaften
IUPAC Name |
(1S,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,15,17-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-20-14-3-2-13-5-7-19-6-4-12-8-16-17(22-11-21-16)9-15(12)18(13,19)10-14/h2-3,5,8-9,14H,4,6-7,10-11H2,1H3/t14-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOFUERNMZTYRM-KSSFIOAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318135 | |
| Record name | Erythraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
466-77-3 | |
| Record name | Erythraline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=466-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythraline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHRALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7P8WA50QO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



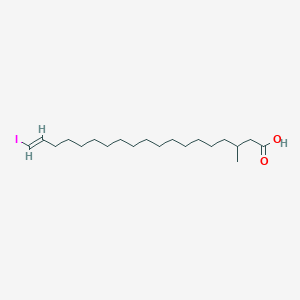

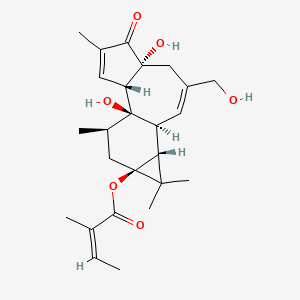
![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-[(Z)-prop-1-enyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1235429.png)
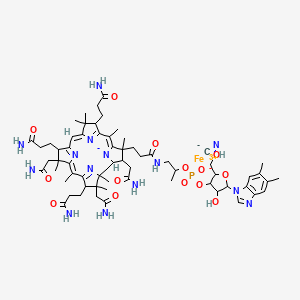
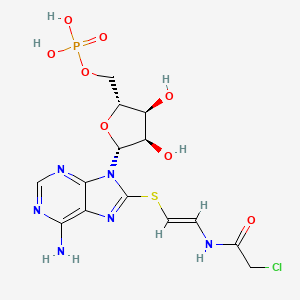
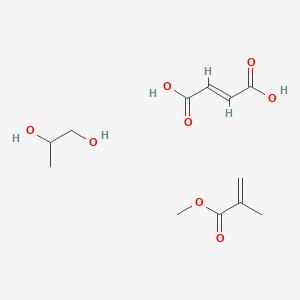
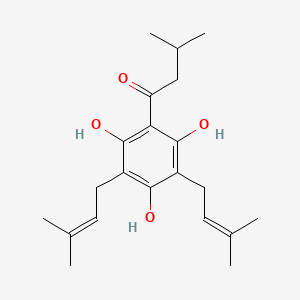


![1-(3-Methoxyphenyl)-2-[(1-methyl-2-imidazolyl)thio]ethanone](/img/structure/B1235440.png)
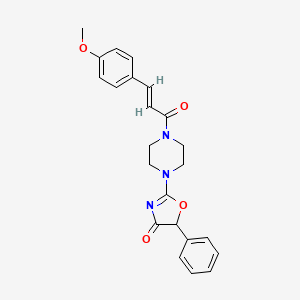
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-8-methyl-4-oxo-2-thieno[3,2-c][1]benzopyrancarboxamide](/img/structure/B1235444.png)
![(2R,4R)-2-[[4-(hydroxymethyl)phenyl]methoxy]-4-(4-oxo-1-benzopyran-3-yl)-3,4-dihydro-2H-pyran-6-carboxylic acid prop-2-enyl ester](/img/structure/B1235445.png)